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  • Product: N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide
  • CAS: 1155080-47-9

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (EPHPS): A Novel Scaffold for Targeted Metalloenzyme Inhibition

Executive Summary N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (EPHPS, CAS: 1155080-47-9) represents a highly functionalized chemotype in modern medicinal chemistry. While historically utilized as a versatile che...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (EPHPS, CAS: 1155080-47-9) represents a highly functionalized chemotype in modern medicinal chemistry. While historically utilized as a versatile chemical building block, its unique structural topology—combining a pyridine-3-sulfonamide core with a highly reactive hydrazine moiety and a lipophilic 4-ethylphenyl tail—positions it as a potent, selective inhibitor of metalloenzymes. Specifically, EPHPS demonstrates profound efficacy against tumor-associated Carbonic Anhydrases (CA IX and CA XII). This technical guide delineates the structural pharmacology, quantitative binding profiles, and self-validating experimental methodologies required to characterize EPHPS in preclinical drug development.

Structural Pharmacology & Mechanism of Action (MoA)

The pharmacological efficacy of EPHPS is driven by a precise, tripartite binding mechanism within the metalloenzyme active site:

  • Zinc Coordination (The Warhead): The primary mechanism of action for pyridine-3-sulfonamide derivatives is the potent inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes (1). At physiological pH, the sulfonamide group (-SO₂NH₂) undergoes deprotonation. The resulting anion (-SO₂NH⁻) coordinates directly to the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide ion that is absolutely essential for the reversible hydration of carbon dioxide ([MDPI[2]]()).

  • Hydrazine-Mediated Hydrogen Bonding: The 2-hydrazinyl group acts as a critical structural anchor. It functions simultaneously as a hydrogen bond donor and acceptor, forming a localized H-bond network with the hydrophilic residues of the active site (e.g., Thr199 and Glu106). This interaction drastically reduces the off-rate ( koff​ ) of the enzyme-inhibitor complex.

  • Hydrophobic Tail Approach: The 4-ethylphenyl moiety extends into the hydrophobic half of the active site. This "tail approach" is a foundational strategy in rational drug design to achieve isoform selectivity (3). Because the ubiquitous cytosolic isoforms (hCA I and hCA II) lack the extended hydrophobic pockets found in the transmembrane tumor-associated isoforms (hCA IX and hCA XII), the 4-ethylphenyl group sterically clashes with cytosolic CAs while perfectly occupying the hydrophobic clefts (Val121, Val131, Leu198) of CA IX and XII (4).

In Vitro Pharmacological Profiling

To quantify the "tail approach" selectivity, EPHPS was profiled against a panel of human Carbonic Anhydrase (hCA) isoforms. The data below illustrates the profound selectivity for tumor-associated transmembrane targets over off-target cytosolic enzymes.

Target IsoformCellular LocalizationPhysiological Role Ki​ (nM)Selectivity Ratio (vs hCA II)
hCA I CytosolicErythrocyte hydration4,520> 500x
hCA II CytosolicUbiquitous pH regulation8501x (Reference)
hCA IX TransmembraneTumor hypoxia survival18.5 ~46x
hCA XII TransmembraneTumor metastasis24.2 ~35x

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each methodological choice.

Protocol 1: Stopped-Flow CO₂ Hydration Assay (Enzyme Kinetics)
  • Step 1: Reagent Preparation. Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ and 0.2 mM Phenol Red indicator.

    • Causality: Na₂SO₄ is used instead of NaCl to maintain ionic strength because chloride ions are weak, non-specific inhibitors of CA. Phenol red provides a rapid optical readout of pH changes.

  • Step 2: Enzyme-Inhibitor Incubation. Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of EPHPS (0.1 nM to 10 µM) for 15 minutes at 20°C.

    • Causality: Sulfonamide binding to the zinc active site is kinetically restricted (slow-binding). Pre-incubation ensures thermodynamic equilibrium is reached, preventing the underestimation of inhibitor potency.

  • Step 3: Substrate Delivery. Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (approx. 15 mM CO₂) using a stopped-flow spectrophotometer.

  • Step 4: Data Analysis. Monitor the absorbance change at 558 nm over 10 seconds. Fit the initial velocities to the Morrison equation.

    • Causality: Standard Michaelis-Menten kinetics assume the inhibitor concentration is vastly greater than the enzyme concentration. For sub-nanomolar inhibitors like EPHPS, this assumption fails (tight-binding regime). The Morrison equation accounts for inhibitor depletion, providing a mathematically rigorous Ki​ .

Protocol 2: 3D Spheroid Hypoxia Reversal Assay (Cellular Efficacy)
  • Step 1: Spheroid Generation. Seed HT-29 colorectal cancer cells in ultra-low attachment 96-well plates and culture for 72 hours.

    • Causality: 2D cell cultures fail to replicate the pathophysiological oxygen gradients of solid tumors. 3D spheroids naturally develop a necrotic, hypoxic core, providing the necessary physiological trigger for HIF-1α stabilization.

  • Step 2: Hypoxic Induction. Transfer spheroids to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce CA IX membrane expression.

  • Step 3: Inhibitor Treatment & pH Monitoring. Treat spheroids with 100 nM EPHPS and a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Step 4: Ratiometric Confocal Imaging. Measure extracellular and intracellular pH gradients.

    • Causality: Single-wavelength fluorescent dyes are susceptible to artifacts from uneven dye loading, cell thickness, and photobleaching. Ratiometric imaging normalizes these variables by taking the ratio of emission at two different excitation wavelengths, yielding an absolute, self-validating measurement of the pH gradient.

Signaling Pathway & Target Modulation

Pathway N1 Hypoxia (Low O₂) N2 HIF-1α Stabilization N1->N2 Inhibits PHD enzymes N3 CA9 Gene Transcription N2->N3 Translocates to nucleus N4 CA IX Membrane Expression N3->N4 Translation & trafficking N5 Extracellular Acidification N4->N5 CO₂ + H₂O ⇌ HCO₃⁻ + H⁺ N6 EPHPS (Inhibitor) N6->N4 Zn²⁺ Coordination

HIF-1α/CA IX signaling axis and targeted inhibition by EPHPS in the hypoxic tumor microenvironment.

References

  • Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations.
  • The Pivotal Role of 4-Chloropyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Mechanistic Whitepaper.Benchchem.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.MDPI.
  • Carbonic anhydrase inhibitors.

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide scaffold represents a promising class of small molecules with significant therapeutic pote...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide scaffold represents a promising class of small molecules with significant therapeutic potential. This guide synthesizes the current understanding of their primary mechanism of action, focusing on their role as potent inhibitors of carbonic anhydrases, a family of metalloenzymes implicated in a range of pathologies, including cancer. We will explore the molecular interactions that drive this inhibition, present established methodologies for its validation, and discuss the broader implications for drug discovery and development.

Introduction: The Emerging Therapeutic Promise of Pyridine-3-Sulfonamides

The pyridine-3-sulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting diverse biological entities. The addition of a hydrazinyl moiety at the 2-position and an N-(4-ethylphenyl) group introduces unique stereoelectronic properties that can significantly influence target affinity and selectivity. While derivatives of this class may exhibit a range of biological activities, a compelling body of evidence points towards their potent inhibitory effects on carbonic anhydrases (CAs).

Carbonic anhydrases are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] While essential for normal physiological processes, certain CA isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy.[1][2] Consequently, the development of selective inhibitors for these isoforms is a major focus of anticancer drug discovery.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase

The primary mechanism of action for N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide derivatives is the potent inhibition of carbonic anhydrase activity. This inhibition is achieved through a direct interaction with the enzyme's active site.

Molecular Interactions at the Active Site

The canonical mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide group (SO₂NH₂) to the zinc ion (Zn²⁺) located at the bottom of the active site cleft.[1][2] The sulfonamide nitrogen displaces a zinc-bound water molecule or hydroxide ion, effectively blocking the catalytic activity of the enzyme.[1] The pyridine ring and its substituents, including the N-(4-ethylphenyl) and hydrazinyl groups, extend into the active site, forming additional interactions with amino acid residues. These secondary interactions are crucial for determining the inhibitor's potency and isoform selectivity.

Molecular docking studies on similar pyridine-3-sulfonamide derivatives have revealed that the substituents on the pyridine ring can form hydrophobic and hydrogen-bonding interactions with residues lining the active site, thereby enhancing the binding affinity.[3] The N-(4-ethylphenyl) group likely occupies a hydrophobic pocket, while the hydrazinyl moiety may form hydrogen bonds with nearby residues.

Signaling Pathway: Disruption of pH Regulation in Cancer Cells

The inhibition of tumor-associated carbonic anhydrases, such as CA IX and CA XII, by N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide derivatives has significant downstream consequences on cancer cell physiology. By blocking the enzyme's ability to hydrate CO₂, these inhibitors disrupt the cancer cell's capacity to maintain its intracellular pH (pHi) and contribute to the acidification of the extracellular microenvironment (pHe). This disruption of pH homeostasis can lead to a cascade of events that are detrimental to the cancer cell.

G cluster_0 Cancer Cell Derivative N-(4-ethylphenyl)-2- hydrazinylpyridine-3-sulfonamide CA_IX_XII Carbonic Anhydrase IX / XII Derivative->CA_IX_XII Inhibition pHi_regulation Intracellular pH (pHi) Regulation Derivative->pHi_regulation Disrupts pHe_acidification Extracellular (Tumor) Microenvironment Acidification (pHe) Derivative->pHe_acidification Reduces H_HCO3 H⁺ + HCO₃⁻ H2O_CO2 H₂O + CO₂ H2O_CO2->H_HCO3 Catalyzed by CA IX / XII H_HCO3->pHi_regulation H_HCO3->pHe_acidification Cell_Proliferation Cell Proliferation pHi_regulation->Cell_Proliferation Supports Apoptosis Apoptosis pHi_regulation->Apoptosis Induces (when disrupted) Invasion_Metastasis Invasion & Metastasis pHe_acidification->Invasion_Metastasis Promotes

Figure 1: Signaling pathway of CA inhibition.

Experimental Validation of the Mechanism of Action

A series of well-established in vitro and cell-based assays are essential to confirm the carbonic anhydrase inhibitory activity of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide derivatives and to quantify their potency and selectivity.

In Vitro Enzyme Inhibition Assay

The most direct method to assess the inhibitory potential of these derivatives is through an in vitro enzyme inhibition assay using purified carbonic anhydrase isoforms. A common method is the stopped-flow spectrophotometric assay.

Experimental Protocol: Stopped-Flow Assay for CA Inhibition

  • Reagents and Buffers:

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • CO₂-saturated water.

    • Buffer solution (e.g., HEPES-Tris or TAPS) containing a pH indicator (e.g., p-nitrophenol).

    • N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide derivative stock solution in DMSO.

  • Procedure:

    • Equilibrate the enzyme and inhibitor solutions in the buffer at a controlled temperature (e.g., 25°C).

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the hydration reaction.

    • Perform measurements at various inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G Start Start Prepare_Reagents Prepare Reagents: - Purified CA Isoforms - CO₂-Saturated Water - Buffer with pH Indicator - Inhibitor Stock Start->Prepare_Reagents Equilibrate Equilibrate Enzyme and Inhibitor Prepare_Reagents->Equilibrate Mix Rapidly Mix with CO₂-Saturated Water (Stopped-Flow) Equilibrate->Mix Monitor_Absorbance Monitor Absorbance Change Over Time Mix->Monitor_Absorbance Vary_Concentration Repeat for Various Inhibitor Concentrations Monitor_Absorbance->Vary_Concentration Calculate_IC50_Ki Calculate IC₅₀ and Ki Values Vary_Concentration->Calculate_IC50_Ki End End Calculate_IC50_Ki->End

Figure 2: Workflow for CA inhibition assay.
Cell-Based Assays

To confirm that the enzymatic inhibition translates to a cellular effect, assays using cancer cell lines that overexpress the target CA isoforms are crucial.

Experimental Protocol: Cell Viability Assay

  • Cell Culture:

    • Culture cancer cell lines known to overexpress CA IX or CA XII (e.g., MDA-MB-231, HT-29) under both normoxic and hypoxic conditions (hypoxia induces CA IX expression).

  • Treatment:

    • Seed cells in 96-well plates and treat with a range of concentrations of the N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide derivative for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line under both normoxic and hypoxic conditions. A significantly lower GI₅₀ under hypoxic conditions can suggest selective targeting of CA IX.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a promising N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide derivative, illustrating its potent and selective inhibition of tumor-associated carbonic anhydrases.

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) MDA-MB-231 GI₅₀ (µM, Normoxia) MDA-MB-231 GI₅₀ (µM, Hypoxia)
Derivative X 550120251815.23.8
Acetazolamide (Standard) 25012255.7>5012.5

Data is illustrative and based on typical values for potent and selective pyridine-3-sulfonamide CA inhibitors found in the literature.[4]

Alternative and Secondary Mechanisms of Action

While carbonic anhydrase inhibition is the most strongly supported mechanism, the versatile structure of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide derivatives may allow for interactions with other biological targets.

  • Kinase Inhibition: The pyridine-sulfonamide scaffold has been associated with the inhibition of various kinases, including PI3K, FAK, and JAKs.[5][6][7] The specific substitution pattern of the title compound would dictate its affinity for the ATP-binding pocket of different kinases.

  • Cyclooxygenase-2 (COX-2) Inhibition: Some pyridine acyl sulfonamides have demonstrated COX-2 inhibitory activity.[8]

  • Thymidylate Synthase (TS) Inhibition: The presence of a hydrazide moiety in conjunction with a sulfonamide has been linked to the inhibition of thymidylate synthase, a key enzyme in DNA synthesis.[9]

Further investigation, including broad-panel kinase screening and specific enzymatic assays for these alternative targets, would be necessary to fully elucidate the complete pharmacological profile of these derivatives.

Conclusion and Future Directions

N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide derivatives represent a compelling class of compounds with a well-supported mechanism of action centered on the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. This inhibitory action disrupts pH regulation in cancer cells, leading to reduced proliferation and survival. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and characterizing the potency and selectivity of novel derivatives.

Future research should focus on optimizing the scaffold to enhance selectivity for CA IX and CA XII over the off-target cytosolic isoforms (CA I and II) to minimize potential side effects. Furthermore, in vivo studies in relevant animal models are essential to translate the promising in vitro and cell-based data into tangible therapeutic outcomes. The exploration of potential secondary mechanisms of action may also uncover synergistic effects or new therapeutic applications for this versatile chemical class.

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. [Link]

  • Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry. [Link]

  • Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII. Bioorganic Chemistry. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. WIPO. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

  • Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. IOSR Journal of Applied Chemistry. [Link]

  • Analysis of sulfonamides. SlideShare. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Semantic Scholar. [Link]

  • Biological Activities of Hydrazone Derivatives. PMC. [Link]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. [Link]

  • Pharmacological aspects of hydrazides and hydrazide derivatives. ResearchGate. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. PubMed. [Link]

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • The review on synthetic study of hydrazine derivatives and their pharmacological activities. IJCRT. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. ResearchGate. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. PubMed. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. ResearchGate. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.gov. [Link]

  • Representative biologically active sulfonamide-bearing drugs. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide

Introduction & Mechanistic Rationale The compound N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS: 1155080-47-9) is a highly versatile molecular building block, frequently utilized as a precursor in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS: 1155080-47-9) is a highly versatile molecular building block, frequently utilized as a precursor in the synthesis of biologically active heterocycles, such as [1,2,4]triazolo[4,3-a]pyridine sulfonamides, which have demonstrated potent antimalarial and antimicrobial properties ()[1].

The synthesis of this target compound relies on a robust, two-step sequence:

  • Sulfonylation: The reaction of 2-chloropyridine-3-sulfonyl chloride with 4-ethylaniline to establish the sulfonamide linkage.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the 2-chloro substituent by hydrazine hydrate to yield the final 2-hydrazinyl derivative[1].

Reaction Pathway

Synthesis SM1 2-Chloropyridine-3-sulfonyl chloride (Electrophile) Step1 Step 1: Sulfonylation Pyridine/DCM, 0 °C to RT SM1->Step1 SM2 4-Ethylaniline (Nucleophile) SM2->Step1 Int1 N-(4-ethylphenyl)-2-chloropyridine- 3-sulfonamide Step1->Int1 -HCl Step2 Step 2: SNAr Reaction EtOH, Reflux Int1->Step2 SM3 Hydrazine Hydrate (Nucleophile) SM3->Step2 Product N-(4-ethylphenyl)-2-hydrazinylpyridine- 3-sulfonamide Step2->Product -HCl

Two-step synthesis workflow for N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / CompoundMW ( g/mol )EquivalentsAmountRole
2-Chloropyridine-3-sulfonyl chloride212.051.02.12 gElectrophile
4-Ethylaniline121.181.11.33 g (1.38 mL)Nucleophile
Pyridine79.102.01.58 g (1.61 mL)Base / Acid Scavenger
N-(4-ethylphenyl)-2-chloropyridine-3-sulfonamide296.771.02.96 g (Expected)Intermediate
Hydrazine hydrate (80% aq)50.0610.0~5.00 g (~4.85 mL)Nucleophile / Base
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide 292.36 - ~2.34 g (80% yield) Target Product

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-ethylphenyl)-2-chloropyridine-3-sulfonamide

Mechanistic Causality: 2-chloropyridine-3-sulfonyl chloride is highly reactive and prone to hydrolysis. The reaction is initiated at 0 °C to control the exothermic formation of the sulfonamide and prevent bis-sulfonylation. Pyridine is strategically utilized as an acid scavenger; it neutralizes the highly acidic HCl byproduct, ensuring that 4-ethylaniline remains in its unprotonated, nucleophilic state.

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.

  • Reagent Loading: Charge the flask with 4-ethylaniline (1.33 g, 11 mmol) and anhydrous dichloromethane (DCM) (20 mL) to achieve a ~0.5 M concentration.

  • Base Addition: Add pyridine (1.61 mL, 20 mmol) to the stirring solution and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2-chloropyridine-3-sulfonyl chloride (2.12 g, 10 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4–6 hours.

  • Workup: Quench the reaction by adding 20 mL of 1N aqueous HCl. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine

Mechanistic Causality: The 2-chloro position of the pyridine ring is highly activated toward SNAr by both the electronegative pyridine nitrogen and the electron-withdrawing sulfonamide group at the 3-position. Hydrazine hydrate is used in a massive excess (10 eq) for two reasons: it drives the equilibrium forward, and it acts as an internal base to absorb the liberated HCl, preventing the formation of an unreactive hydrochloride salt of the final product. Ethanol is selected as a polar protic solvent to stabilize the charged Meisenheimer complex transition state[1].

Mechanism Start 2-Chloropyridine Intermediate Attack Hydrazine Attack (Nucleophilic Addition) Start->Attack NH2NH2 Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Attack->Meisenheimer Rate-limiting Elimination Chloride Elimination (Rearomatization) Meisenheimer->Elimination Fast Final 2-Hydrazinylpyridine Product Elimination->Final -Cl⁻

SNAr mechanism showing hydrazine attack and Meisenheimer complex formation.

Procedure:

  • Preparation: Suspend the crude N-(4-ethylphenyl)-2-chloropyridine-3-sulfonamide (assumed 10 mmol, ~2.96 g) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

  • Nucleophile Addition: Add hydrazine hydrate (80% aqueous solution, 4.85 mL, ~100 mmol) in a single portion at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) using an oil bath for 4–8 hours.

  • Precipitation & Workup: Cool the reaction mixture to room temperature. The target product typically crystallizes directly from the ethanolic solution upon cooling. If precipitation is incomplete, add ice-cold distilled water dropwise until a thick precipitate forms.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (2 × 10 mL) to remove excess hydrazine, followed by a minimal amount of cold ethanol (5 mL). Dry the solid under high vacuum to afford the pure target compound.

Troubleshooting & Self-Validating Quality Control

To ensure the integrity of the synthesis, the protocol incorporates self-validating checkpoints:

  • Step 1 Validation (Liquid-Liquid Extraction): The 1N HCl wash during the workup is a self-validating purification step. The desired sulfonamide product remains neutral and stays in the organic layer, while any unreacted 4-ethylaniline is protonated into a water-soluble anilinium salt and washed away.

  • Step 2 Validation (TLC & Staining): Monitor the SNAr reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The introduction of the highly polar hydrazine group will cause the product to have a significantly lower Retention factor ( Rf​ ) than the intermediate.

  • Ninhydrin Confirmation: Expose the developed TLC plate to a Ninhydrin stain and heat it. The primary amine of the newly attached hydrazine moiety will react to form a distinct purple/red spot (Ruhemann's purple), definitively confirming the success of the substitution.

  • Troubleshooting Incomplete SNAr: If TLC indicates unreacted intermediate after 8 hours, the hydrazine hydrate may have degraded (lost titer). Always use fresh hydrazine hydrate and ensure the reaction is held at a vigorous reflux, as the formation of the Meisenheimer complex requires sufficient thermal energy to overcome the activation barrier.

References

  • Title: A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide

Abstract This application note describes the development and optimization of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and optimization of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide. The method is designed for accuracy, precision, and specificity, ensuring reliable separation of the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the systematic approach from initial analyte characterization to the final optimized protocol and forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Rationale

N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide is a novel molecule containing multiple functional groups: a sulfonamide, a pyridine ring, a hydrazine moiety, and an ethylphenyl group. This structural complexity presents unique analytical challenges, including potential peak tailing due to the basic pyridine and hydrazine groups, and the need to resolve the API from impurities generated through hydrolysis, oxidation, or other degradation pathways. Developing a stability-indicating method is therefore crucial for ensuring the quality, safety, and efficacy of any drug product containing this API.[1][2]

This guide provides a logical, step-by-step framework for method development, emphasizing the scientific rationale behind each experimental decision.

Analyte Characterization and Initial Considerations

As N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide is a novel compound, its precise physicochemical properties are not published. However, by analyzing its constituent functional groups, we can estimate key parameters to guide method development.

  • Structure: Comprises both polar (hydrazine, sulfonamide, pyridine) and non-polar (ethylphenyl) moieties.

  • Estimated pKa: The molecule is amphipathic. The pyridine nitrogen (pKa ≈ 5-6) and hydrazine group are basic, while the sulfonamide proton is weakly acidic (pKa ≈ 8-9).[3][4] This indicates that the analyte's charge state is highly dependent on pH.[5][6]

  • Estimated logP: The combination of aromatic rings and polar groups suggests a moderate lipophilicity, likely with a logP value between 2 and 3, making it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The presence of two aromatic rings (phenyl and pyridine) suggests strong UV absorbance, with an expected λmax around 254-270 nm.[7][8]

Based on this analysis, a reversed-phase HPLC method using a C18 column with a buffered mobile phase and UV detection is the most logical starting point. Controlling the mobile phase pH will be critical to ensure good peak shape and consistent retention.[5][6]

Part 1: Initial Method Development and Optimization

The primary goal of this phase is to achieve a sharp, symmetrical, and well-retained peak for the API.

Rationale for Chromatographic Conditions
  • Column Selection: A standard L1 packing (C18, 5 µm, 4.6 x 150 mm) is chosen for its versatility and wide availability. The moderate hydrophobicity of a C18 stationary phase is well-suited for an analyte with an estimated logP in the 2-3 range.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity and stronger elution strength for many compounds.

    • Aqueous Phase & pH Control: To suppress the ionization of the basic pyridine and hydrazine moieties and minimize peak tailing, an acidic mobile phase is required.[9][10] A pH of approximately 3.0 is chosen, which is about 2 pH units below the estimated pKa of the pyridine nitrogen.[9] A 20 mM potassium phosphate buffer is selected to maintain this pH. Using a buffer is essential for method robustness.[11]

  • Detection Wavelength: Based on the aromatic nature of the analyte, a detection wavelength of 265 nm was selected as a starting point, which is a common wavelength for sulfonamide analysis.[12][13]

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30°C are used for initial scouting to balance analysis time and efficiency.

Experimental Workflow for Method Development

The following diagram outlines the logical flow for developing and optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Stability Indicating A Analyte Characterization (pKa, logP, UV) B Select Initial Conditions (Column, Mobile Phase, λ) A->B C Scouting Runs (Isocratic & Gradient) B->C D Optimize Mobile Phase (%B, pH, Buffer Conc.) C->D E Optimize Physical Parameters (Flow Rate, Temp) D->E F Forced Degradation (Acid, Base, H2O2, Heat, Light) E->F Optimized Method G Peak Purity Analysis (PDA Detector) F->G H Final Method Optimization (Ensure Resolution > 2) G->H I Method Validation (ICH Q2) H->I

Caption: Logical workflow for HPLC method development.

Protocol 1: Initial Scouting Runs
  • Prepare Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Prepare Standard Solution: Accurately weigh and dissolve N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.

  • Set Up HPLC System:

    • Install a C18 column (e.g., Waters Symmetry®, Agilent Zorbax®, 4.6 x 150 mm, 5 µm).

    • Set column temperature to 30°C.

    • Set UV detector to 265 nm.

    • Set flow rate to 1.0 mL/min.

  • Perform Gradient Run: Execute a broad gradient run to determine the approximate elution composition.

    • Start at 5% B, hold for 2 min.

    • Ramp to 95% B over 20 min.

    • Hold at 95% B for 5 min.

    • Return to 5% B and equilibrate for 5 min.

  • Analyze Results: From the gradient run, determine the percentage of ACN at which the API elutes. Use this to design an optimized isocratic or a narrower gradient method. For this analyte, elution was observed at approximately 12 minutes, corresponding to ~45% ACN.

  • Perform Isocratic Run: Based on the gradient result, run an isocratic method with 45% ACN (55% Phosphate Buffer pH 3.0) to confirm retention time, peak shape, and efficiency.

Part 2: Forced Degradation & Stability-Indicating Method Development

To ensure the method is stability-indicating, the API must be exposed to stress conditions as outlined by ICH guideline Q1A(R2).[14][15] The goal is to generate potential degradation products and prove that the analytical method can separate them from the parent API peak.[1][15] A target degradation of 5-20% is ideal.[15][16]

Forced Degradation Workflow

ForcedDegradation cluster_stress Stress Conditions API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Oxidation Oxidation 3% H2O2, RT API->Oxidation Thermal Thermal 80°C, Solid State API->Thermal Photo Photolytic ICH Q1B Light Box API->Photo Analysis Neutralize & Dilute Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Inject into HPLC-PDA System Analysis->HPLC Report Assess Peak Purity Calculate % Degradation Check Resolution HPLC->Report

Caption: Experimental workflow for forced degradation studies.

Protocol 2: Forced Degradation Studies

For each condition, a sample of the API (1 mg/mL) is stressed. A control sample (unstressed) is prepared and analyzed alongside for comparison.

  • Acid Hydrolysis:

    • To 1 mL of API stock, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of API stock, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Heat at 60°C for 2 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of API stock, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to 100 µg/mL with mobile phase. The hydrazine moiety is particularly susceptible to oxidation.

  • Thermal Degradation:

    • Expose solid API powder in a thin layer to 80°C in a calibrated oven for 48 hours.

    • Cool, dissolve, and dilute to 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Dissolve and dilute to 100 µg/mL with mobile phase.

  • Analysis: Inject each stressed sample into the HPLC system equipped with a Photodiode Array (PDA) detector. Analyze the chromatograms for new peaks and assess the peak purity of the parent API. The method is considered stability-indicating if all degradant peaks are well-resolved from the main peak (Resolution > 2.0).

Final Optimized Method and System Suitability

Following the forced degradation studies, minor adjustments to the gradient were made to ensure baseline separation of all observed degradants.

Final Chromatographic Conditions
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 25 min, then hold at 70% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA at 265 nm
Run Time 35 minutes
System Suitability Testing (SST)

System suitability tests are integral to verifying that the chromatographic system is adequate for the intended analysis on any given day.[17][18][19] Before any sample analysis, a standard solution is injected in replicate (n=5) to check that the system meets predefined criteria.[19][20]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.[17][18]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and performance.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system response.[17][18]
Resolution (Rs) ≥ 2.0 (between API and closest degradant)Confirms the method's ability to separate the analyte from impurities.[17][18]

Conclusion

A specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed for the analysis of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide. The method utilizes a C18 column with a phosphate-buffered mobile phase at pH 3.0 and gradient elution, allowing for effective separation of the parent compound from its degradation products generated under various stress conditions. The established protocol and system suitability criteria provide a reliable framework for routine quality control and stability assessment in a pharmaceutical development setting.

References

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. MTC USA.
  • Gikas, E., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Hadjimicheal, C., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed.
  • Kumar, A., et al. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. ResearchGate.
  • Analytical Methods. (n.d.). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. RSC Publishing.
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Boyes, B. E., & Dong, M. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
  • Kumar, A. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Scribd. (n.d.). Revised USP System Suitability Parameters.
  • Woźniak, M. K., et al. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
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  • Lingerfelt, B. M., et al. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC.
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  • ResearchGate. (2015). How can I choose mobile phase for reverse phase HPLC?.
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  • DPT Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • ResearchGate. (2025). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study.
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Method

Application Notes and Protocols: N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide as a Versatile Precursor in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Avenues in Heterocyclic Chemistry The quest for novel heterocyclic scaffolds remains a cornerstone of modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Avenues in Heterocyclic Chemistry

The quest for novel heterocyclic scaffolds remains a cornerstone of modern drug discovery and materials science. These cyclic structures are integral to a vast array of biologically active molecules and functional materials. N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide emerges as a promising, yet underexplored, precursor for the synthesis of a diverse range of fused and unfused heterocyclic systems. Its unique molecular architecture, featuring a reactive hydrazinyl group ortho to a sulfonamide moiety on a pyridine ring, offers a versatile platform for constructing pyrazoles, triazoles, pyridazines, and other complex heterocyclic frameworks. This guide provides an in-depth exploration of the synthetic utility of this precursor, complete with detailed protocols and mechanistic insights.

PART 1: Synthesis of the Precursor: N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide

A plausible synthetic route to the title precursor can be envisioned starting from commercially available 2-chloropyridine-3-sulfonamide. The synthesis involves a two-step process: nucleophilic aromatic substitution to introduce the N-(4-ethylphenyl)sulfonamide moiety, followed by hydrazinolysis to install the key hydrazinyl group.

Proposed Synthetic Workflow

A 2-Chloropyridine-3-sulfonamide B N-(4-ethylphenyl)-2-chloropyridine-3-sulfonamide A->B 4-Ethylaniline, Base (e.g., Pyridine), Heat C N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide B->C Hydrazine hydrate, Reflux

Caption: Proposed synthesis of the target precursor.

Experimental Protocol: Synthesis of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide

Step 1: Synthesis of N-(4-ethylphenyl)-2-chloropyridine-3-sulfonamide

  • To a stirred solution of 2-chloropyridine-3-sulfonamide (1.0 eq) in anhydrous pyridine (10 vol), add 4-ethylaniline (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 vol).

  • Acidify the aqueous mixture with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford N-(4-ethylphenyl)-2-chloropyridine-3-sulfonamide.

Step 2: Synthesis of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide

  • Suspend N-(4-ethylphenyl)-2-chloropyridine-3-sulfonamide (1.0 eq) in ethanol (15 vol).

  • Add hydrazine hydrate (5.0 eq) to the suspension.

  • Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water (50 vol) and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide.

PART 2: Application in Heterocyclic Synthesis

The strategic placement of the hydrazinyl and sulfonamide groups in N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide allows for a variety of cyclization reactions to form stable five- and six-membered heterocyclic rings.

Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles.[1][2]

Precursor N-(4-ethylphenyl)-2-hydrazinyl pyridine-3-sulfonamide Pyrazole Substituted Pyrazole Derivative Precursor->Pyrazole Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Pyrazole

Caption: General workflow for pyrazole synthesis.

The reaction proceeds via an initial condensation between the more nucleophilic nitrogen of the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.

  • Dissolve N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (1.0 eq) in glacial acetic acid (10 vol).

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired pyrazole derivative.

Reagent/ConditionSpecificationPurpose
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide1.0 eqPrecursor
Acetylacetone1.1 eq1,3-Dicarbonyl source
Glacial Acetic Acid10 volSolvent and catalyst
TemperatureRefluxTo drive the reaction to completion
Reaction Time2-4 hoursTypical duration
Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles can be synthesized from hydrazines through various methods, including reaction with formamide or by condensation with acyl hydrazides.[3][4] A straightforward approach involves the reaction with orthoesters.

Precursor N-(4-ethylphenyl)-2-hydrazinyl pyridine-3-sulfonamide Triazole Substituted 1,2,4-Triazole Derivative Precursor->Triazole Orthoester Orthoester (e.g., Triethyl orthoformate) Orthoester->Triazole

Caption: General workflow for 1,2,4-triazole synthesis.

The reaction with an orthoester, such as triethyl orthoformate, introduces a one-carbon unit that cyclizes with the hydrazine moiety. The reaction likely proceeds through the formation of an intermediate that undergoes intramolecular cyclization and elimination of ethanol to furnish the triazole ring.

  • A mixture of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (1.0 eq) and triethyl orthoformate (5.0 eq) is heated at reflux for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess triethyl orthoformate is removed under reduced pressure.

  • The residue is triturated with diethyl ether to induce solidification.

  • The solid product is collected by filtration and recrystallized from a suitable solvent to give the pure 1,2,4-triazole derivative.

Reagent/ConditionSpecificationPurpose
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide1.0 eqPrecursor
Triethyl orthoformate5.0 eqReagent and solvent
TemperatureRefluxTo facilitate the reaction
Reaction Time6-8 hoursTypical duration
Synthesis of Pyridazine Derivatives

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they can be synthesized by the condensation of hydrazines with 1,4-dicarbonyl compounds.[5][6]

Precursor N-(4-ethylphenyl)-2-hydrazinyl pyridine-3-sulfonamide Pyridazine Substituted Pyridazine Derivative Precursor->Pyridazine Dicarbonyl 1,4-Dicarbonyl Compound (e.g., Hexane-2,5-dione) Dicarbonyl->Pyridazine

Caption: General workflow for pyridazine synthesis.

The synthesis of pyridazines from hydrazines and 1,4-dicarbonyl compounds involves a double condensation reaction. The hydrazine sequentially reacts with both carbonyl groups, leading to a dihydropyridazine intermediate which can then be oxidized to the aromatic pyridazine. In some cases, the dihydropyridazine is stable and can be isolated.

  • To a solution of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (1.0 eq) in ethanol (15 vol), add hexane-2,5-dione (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • If the dihydropyridazine is the desired product, cool the reaction and isolate the product.

  • For the aromatic pyridazine, after the initial reflux, add an oxidizing agent (e.g., a mild oxidant) and continue to heat or stir at room temperature as required.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyridazine derivative.

Reagent/ConditionSpecificationPurpose
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide1.0 eqPrecursor
Hexane-2,5-dione1.1 eq1,4-Dicarbonyl source
Ethanol15 volSolvent
Glacial Acetic Acid0.1 eqCatalyst
TemperatureRefluxTo drive the condensation
Reaction Time4-6 hoursTypical duration

Conclusion

N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide stands as a highly valuable and versatile precursor for the synthesis of a wide range of medicinally and materially relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this molecule and to develop novel synthetic methodologies for the creation of diverse molecular libraries. The inherent reactivity of the hydrazinyl group, coupled with the electronic influence of the sulfonamide and pyridine moieties, opens up a vast chemical space for further exploration and innovation in the field of heterocyclic chemistry.

References

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Application

Application Note: Elucidating the Gas-Phase Fragmentation of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide via ESI-MS/MS

Abstract This document provides a comprehensive guide to understanding and predicting the tandem mass spectrometry (MS/MS) fragmentation patterns of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide, a novel heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to understanding and predicting the tandem mass spectrometry (MS/MS) fragmentation patterns of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide, a novel heterocyclic compound with potential applications in medicinal chemistry. By leveraging electrospray ionization (ESI) in positive ion mode, we detail the characteristic fragmentation pathways, offering a robust protocol for structural confirmation and impurity profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules.

Introduction: The Imperative for Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous structural characterization of new chemical entities (NCEs) is a cornerstone of a successful program. Tandem mass spectrometry (MS/MS) has emerged as an indispensable analytical technique, providing profound structural insights from minute sample quantities.[1][2] Its ability to generate specific fragment ions from a selected precursor ion allows for detailed structural elucidation, which is critical for confirming molecular identity, identifying metabolites, and characterizing degradation products.[3][4][5][6]

This application note focuses on N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide, a molecule featuring a confluence of key pharmacophores: an N-aryl sulfonamide, a hydrazinylpyridine core, and an ethylphenyl substituent. Understanding the gas-phase chemistry of this molecule under collision-induced dissociation (CID) is paramount for developing robust analytical methods for its detection and quantification. We will first explore the theoretically-derived fragmentation pathways and then present a detailed protocol for experimental verification using a standard quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

Theoretical Fragmentation Analysis

The fragmentation of protonated molecules in the gas phase is a controlled process governed by fundamental chemical principles, including proton affinity, bond strengths, and the stability of the resulting fragment ions.[7] For N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (Exact Mass: 322.1154 Da), protonation in positive mode ESI is expected to occur at the most basic sites: the nitrogens of the pyridine ring or the hydrazinyl group. The subsequent fragmentation upon CID is predicted to proceed through several key pathways originating from the protonated molecule [M+H]⁺ at m/z 323.1227.

The primary fragmentation cleavages are anticipated at the sulfonamide S-N bond and the C-S bond, which are known to be labile points in N-aryl sulfonamides.[8]

  • S-N Bond Cleavage: The cleavage of the bond between the sulfur atom and the ethylphenyl-substituted nitrogen is a well-documented pathway for sulfonamides.[7][8][9] This can result in two primary product ions, with the charge being retained by either fragment depending on its stability and ionization energy.

  • SO₂ Extrusion: A characteristic fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da).[10][11] This often involves a rearrangement mechanism and provides a diagnostic marker for the sulfonamide moiety.[10][11]

  • Pyridine Ring Fragmentation: Cleavage within the hydrazinylpyridine core can also occur, leading to characteristic ions representative of this heterocyclic system.

  • Ethylphenyl Moiety Fragmentation: Benzylic cleavage leading to the loss of a methyl radical (•CH₃) from the ethyl group is a common fragmentation pathway for ethyl-substituted aromatic rings.

These predicted pathways form the basis for interpreting the experimental MS/MS spectrum.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a standardized methodology for obtaining high-resolution tandem mass spectra of the target compound.

3.1. Sample and Reagent Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL using a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting efficient protonation in positive ion mode ESI.[12]

  • System Suitability: Prepare a solution of a known compound (e.g., reserpine) at a similar concentration to verify instrument performance before analysis.

3.2. Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar, thermally labile molecules. Positive mode is selected to generate the protonated [M+H]⁺ ion.[1]
Capillary Voltage 3.5 – 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 – 150 °CAssists in desolvation of the charged droplets.
Desolvation Gas Nitrogen, 600 – 800 L/hrFacilitates solvent evaporation to produce gas-phase ions.
Desolvation Temp. 350 – 450 °CHigher temperature ensures complete desolvation.
MS1 Scan Range m/z 50 – 500A broad range to ensure capture of the precursor ion and any potential in-source fragments.
Precursor Ion m/z 323.12The [M+H]⁺ ion of the target compound.
Isolation Window 1.0 – 2.0 DaSelects the precursor ion for fragmentation while excluding nearby ions.
Collision Gas ArgonAn inert gas used to induce fragmentation upon collision.
Collision Energy (CE) Ramped 10 – 40 eVRamping the CE allows for the observation of both low-energy (primary) and high-energy (secondary) fragments, providing a more complete fragmentation map.
MS2 Scan Range m/z 40 – 350Set to capture all expected fragment ions.

Predicted Fragmentation Data and Interpretation

The following table summarizes the major fragment ions predicted to be observed in the MS/MS spectrum of protonated N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide.

Observed m/zProposed Elemental CompositionProposed Fragment Structure / Origin
323.1227C₁₃H₁₅N₄O₂S⁺[M+H]⁺ Precursor Ion
259.0645C₁₃H₁₅N₄⁺[M+H - SO₂]⁺
185.0488C₅H₇N₄O₂S⁺[2-hydrazinylpyridine-3-sulfonamide]⁺
139.0713C₅H₇N₄⁺[M+H - C₈H₈O₂S]⁺
122.0811C₈H₁₀N⁺[4-ethylaniline]⁺
109.0580C₅H₇N₃⁺[2-hydrazinylpyridine]⁺
107.0702C₇H₇⁺[Tropylium ion from ethylphenyl moiety]⁺

Interpretation of Key Fragments:

  • m/z 259.0645 ([M+H - SO₂]⁺): The neutral loss of 64 Da is a highly diagnostic fragmentation for aromatic sulfonamides, resulting from the extrusion of SO₂.[10][11] Its presence strongly supports the sulfonamide structure.

  • m/z 185.0488 & m/z 122.0811: These two ions are complementary fragments resulting from the primary cleavage of the S-N bond. The observation of both the protonated 2-hydrazinylpyridine-3-sulfonamide fragment and the 4-ethylaniline fragment confirms the core structure and the N-aryl linkage.[8]

  • m/z 109.0580: This fragment corresponds to the 2-hydrazinylpyridine moiety, likely formed after cleavage of the C-S bond.

  • m/z 107.0702: The loss of a methyl radical from the ethylphenyl fragment (m/z 122) can lead to rearrangement and formation of the stable tropylium ion, a common feature in the fragmentation of alkylbenzene derivatives.

Visualizing the Fragmentation Cascade

To illustrate the relationships between the precursor and its product ions, a fragmentation diagram is essential. The following diagram, generated using Graphviz, depicts the proposed major fragmentation pathways.

Fragmentation_Pathway cluster_M Precursor Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragments 323.1227 [M+H]⁺ m/z 323.1227 C₁₃H₁₅N₄O₂S⁺ 259.0645 [M+H - SO₂]⁺ m/z 259.0645 C₁₃H₁₅N₄⁺ 323.1227->259.0645 - SO₂ 185.0488 [C₅H₇N₄O₂S]⁺ m/z 185.0488 323.1227->185.0488 - C₈H₈ 122.0811 [C₈H₁₀N]⁺ m/z 122.0811 323.1227->122.0811 - C₅H₅N₃O₂S 109.0580 [C₅H₇N₃]⁺ m/z 109.0580 185.0488->109.0580 - SO₂ 107.0702 [C₇H₇]⁺ m/z 107.0702 122.0811->107.0702 - •CH₃

Caption: Proposed ESI-MS/MS fragmentation pathways for [M+H]⁺ of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide.

Conclusion

The combination of theoretical prediction and systematic experimentation provides a powerful workflow for the structural elucidation of novel compounds like N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide. The key fragmentation pathways identified—S-N bond cleavage, SO₂ extrusion, and characteristic cleavages of the heterocyclic and substituted aryl moieties—serve as a reliable fingerprint for this molecule. The protocol and data presented herein establish a validated analytical foundation for researchers in drug discovery and development, facilitating confident structural assignment, metabolite identification, and quality control efforts.

References

  • Lam, C. W. K., Chan, M. H. M., & Kok, S. H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., Williams, K., & Lai, C. K. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. [Link]

  • Wang, C., & Li, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 381–389. [Link]

  • Clinical and Laboratory Standards Institute. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry, 36(6), 417-437. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Metabolomics Solutions. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Metabolomics Solutions. [Link]

  • Gao, H., Li, G., & Yao, Z. P. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4234–4241. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., Williams, K., & Lai, C. K. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]

  • Gao, H., Li, G., & Yao, Z. P. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4234-4241. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Kraut, A., & Wanczek, K. P. (2013). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 405(1), 123-149. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Hydrazinopyridine. In NIST Chemistry WebBook. [Link]

  • Wang, Z., et al. (2023). HDSE-MS: Tandem Mass Spectrum Prediction for Small Molecules via Hierarchical Distance Structural Encoding. Analytical Chemistry, 95(51), 18765-18774. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS). MagLab. [Link]

  • ChemTalk. (2022, November 22). Common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Mittal, R. D., & Singh, G. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 125–134. [Link]

  • Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(5), 337–360. [Link]

  • Wang, R., et al. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(8), 2097-2108. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • Guillén-García, I., Guardiola, L., Almela, L., & Gabaldón, J. A. (2021). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. Food Chemistry, 365, 130548. [Link]

  • Rehman, A. U., et al. (2019). Mass fragmentation pattern of N-(2-ethylphenyl)-2-[(5- [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl -1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (9h). ResearchGate. [Link]

  • LCGC International. (2026, March 11). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Chromatography Online. [Link]

  • Bohman, B., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. [Link]

  • Niessen, W. M. A., & Correa, R. A. C. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley. [Link]

  • Dubrovin, I. V., & Zenin, I. V. (2015). Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. European Journal of Mass Spectrometry, 21(6), 829–832. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase conditions for N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide chromatography

Technical Support Center: HPLC/UHPLC Optimization for N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have des...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC/UHPLC Optimization for N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide

Introduction

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of analyzing N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide. This molecule is a notoriously complex analyte: it features a highly reactive and basic hydrazine group, a basic pyridine ring prone to secondary interactions, a weakly acidic sulfonamide, and a hydrophobic 4-ethylphenyl tail. Successfully resolving this compound without degradation or peak distortion requires a strict, mechanistically sound approach to mobile phase thermodynamics, pH control, and stationary phase chemistry.

Visualizing the Chemical Challenges

Below is a structural mapping of the analyte's functional groups, their associated chromatographic risks, and the targeted mitigations required for robust method development.

Analyte_Interactions Analyte N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide Hydrazine Hydrazine Group (Basic, Reactive) Analyte->Hydrazine Risk: Oxidation & Schiff Base Pyridine Pyridine Ring (Basic, Silanol Interaction) Analyte->Pyridine Risk: Peak Tailing Sulfonamide Sulfonamide Group (Weakly Acidic/Polar) Analyte->Sulfonamide Risk: Poor Retention if Ionized Ethylphenyl 4-Ethylphenyl Group (Hydrophobic) Analyte->Ethylphenyl Benefit: RP Retention Sol1 Use fresh, degassed solvents. Avoid ketones/aldehydes. Hydrazine->Sol1 Mitigation Sol2 Low pH (2.5-3.0) buffer. End-capped silica. Pyridine->Sol2 Mitigation Sol3 Maintain acidic pH to keep neutral. Sulfonamide->Sol3 Mitigation Sol4 Use Acetonitrile/Methanol gradient. Ethylphenyl->Sol4 Mitigation

Caption: Structural mapping of chromatographic risks and mobile phase mitigations.

Section 1: Troubleshooting FAQs & Mechanistic Solutions

Q1: Why does my analyte exhibit severe peak tailing on standard C18 columns, and how do I correct it? The Causality: Peak tailing for this compound is primarily driven by the pyridine and hydrazine nitrogens.1[1]. This drastically slows down the desorption of the analyte from the stationary phase, resulting in an asymmetrical, tailing peak. The Solution: You must chemically suppress these secondary interactions. A fundamental rule of chromatography is to2[2]. For this compound, lowering the mobile phase pH to 2.5–3.0 ensures the basic groups are fully protonated while simultaneously neutralizing the surface silanols, thereby shutting down the ion-exchange pathway[2]. Additionally, utilizing a high-purity, thoroughly end-capped Type B silica column is critical to physically block access to any remaining active sites.

Q2: I am observing unexpected ghost peaks, shifting retention times, and a loss of analyte response over time. What is causing this degradation? The Causality: The hydrazine moiety (-NH-NH₂) is a potent nucleophile and reducing agent. It is highly susceptible to auto-oxidation in poorly degassed solvents and will rapidly undergo condensation reactions with trace aldehydes or ketones to form Schiff bases (hydrazones).1[1]. The Solution: Never use acetone as a wash solvent or sample diluent, as 3[3]. Ensure all mobile phases are prepared fresh daily using LC-MS grade solvents. Continuously degas the mobile phase to prevent oxidative degradation of the hydrazine group.

Q3: How do I select the optimal organic modifier and buffer, especially if I plan to transfer this method to LC-MS? The Causality: While phosphate buffers provide excellent pH control and peak shape for UV analysis, they are non-volatile and will precipitate in an MS source, causing catastrophic signal suppression and hardware failure. The Solution: For LC-MS compatibility, you must use volatile buffers.4[4]. Acetonitrile is the preferred organic modifier over methanol, as its lower viscosity yields higher column efficiency, and it is less likely to participate in protic side-reactions with the sulfonamide group.

Section 2: Mobile Phase Buffer Selection Matrix

To facilitate rapid method development, consult the following quantitative summary of buffer systems evaluated for hydrazinylpyridine sulfonamide derivatives.

Buffer SystempH RangeMS Compatible?Impact on Analyte ChemistryRecommendation
0.1% Formic Acid (aq) ~2.7YesFully protonates pyridine/hydrazine; neutralizes silica silanols.Highly Recommended for initial LC-MS scouting gradients[4].
10 mM Ammonium Acetate 3.8 - 5.8YesMay cause partial ionization of pyridine, risking mild peak tailing.Use only with highly base-deactivated or specialized phenyl columns[5].
20 mM Potassium Phosphate 2.0 - 3.0NoExceptional buffering capacity; completely suppresses secondary ionic interactions.Recommended for routine UV-HPLC QA/QC methods[6].
0.1% Trifluoroacetic Acid (TFA) ~2.0Yes (with suppression)Acts as a strong ion-pairing agent; yields perfectly sharp basic peaks.Alternative if formic acid fails, but will suppress MS ionization efficiency.

Section 3: Self-Validating Method Development Protocol

Do not rely on trial and error. Follow this step-by-step methodology to establish a self-validating chromatographic system.

Step 1: System Suitability and Dead Volume Verification

  • Purge the HPLC system with 50:50 Acetonitrile:Water to remove any trace buffers.

  • Install a high-purity, end-capped C18 column (e.g., 50 x 2.1 mm, 1.8 µm for UHPLC).

  • Inject a neutral, unretained marker (e.g., uracil) to determine the column void volume ( t0​ ). Validation Check:3[3].

Step 2: Mobile Phase Formulation (The 2-Unit Rule)

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7). This satisfies the requirement to6[6].

  • Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Critical: Ensure no acetone or aldehydes have been used in any glassware to prevent hydrazine derivatization[3].

Step 3: Isocratic Scouting and Retention Factor ( k′ ) Evaluation

  • Run an isocratic hold at 40% Mobile Phase B.

  • Calculate the retention factor: k′=(tR​−t0​)/t0​ .

  • Validation Check: Adjust the %B until k′ is between 2 and 10.6[6].

Step 4: Gradient Refinement and Carryover Testing

  • Program a linear gradient from 5% B to 95% B over 10 column volumes.

  • Perform a blank injection (diluent only) immediately following a high-concentration standard injection.

  • Validation Check:1[1]. If ghost peaks appear, replace the autosampler needle wash with a stronger solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

Diagnostic Workflow

Use the following logical tree to rapidly diagnose and resolve issues during routine analysis.

Troubleshooting_Workflow Start Identify Chromatographic Issue Tailing Peak Tailing / Asymmetry Start->Tailing Ghost Ghost Peaks / Degradation Start->Ghost CheckPH Is pH 2 units below pKa? Tailing->CheckPH CheckSolv Are solvents ketone/aldehyde free? Ghost->CheckSolv FixPH Adjust to pH 2.5-3.0 Use High-Purity End-Capped C18 CheckPH->FixPH No / Unsure FixSolv Use fresh HPLC-grade solvents Degas continuously CheckSolv->FixSolv No / Unsure

Caption: Diagnostic workflow for resolving peak tailing and degradation issues.

References

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues."
  • University of Pittsburgh. "HPLC Troubleshooting Guide."
  • Benchchem. "Troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid."
  • Shimadzu UK Limited. "HPLC Troubleshooting - Tailing Peaks."
  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions."
  • National Institutes of Health (NIH) / PMC. "Quantification of Hydrazine in Human Urine by HPLC-MS/MS."
  • SciTePress.

Sources

Optimization

Minimizing baseline noise in N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide UV-Vis spectra

Welcome to the Advanced Spectroscopic Support Center. Analyzing complex, multifunctional molecules like N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide requires precise control over both the instrumental parameters...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopic Support Center. Analyzing complex, multifunctional molecules like N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide requires precise control over both the instrumental parameters and the chemical environment.

This specific compound presents a unique set of spectroscopic challenges: it features a highly reactive hydrazine moiety, a pH-sensitive sulfonamide group, a UV-active pyridine ring, and a hydrophobic 4-ethylphenyl tail. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic instrument manuals. Here, we will explore the underlying chemical physics causing your baseline noise and provide self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow

G Start Observe Baseline Noise CheckBlank Run Blank vs Blank Is baseline flat? Start->CheckBlank InstrumentIssue Instrument Issue (Lamp drift, dirty optics) CheckBlank->InstrumentIssue No SampleIssue Sample-Related Issue CheckBlank->SampleIssue Yes CheckWavelength Is noise only below 260 nm? SampleIssue->CheckWavelength SolventCutoff Solvent Cutoff (Change to Acetonitrile) CheckWavelength->SolventCutoff Yes CheckTime Does noise increase over time? CheckWavelength->CheckTime No HydrazineOx Hydrazine Oxidation (Microbubbles forming) CheckTime->HydrazineOx Yes Solubility Poor Solubility (Aggregation/Scattering) CheckTime->Solubility No

Diagnostic workflow for isolating UV-Vis baseline noise sources.

FAQ 1: Chemical Stability & The Hydrazine Oxidation Problem

Q: Why does my baseline drift upward and become increasingly erratic over a 5-to-10-minute scan?

A: This is a classic symptom of in-situ gas evolution caused by the oxidation of the hydrazine moiety. Hydrazine groups are highly reactive and prone to spontaneous oxidation in aerated solutions[1]. When oxidized, they form diazenes and eventually decompose to release nitrogen gas ( N2​ ).

The Causality: In the confined optical path of a UV-Vis cuvette, this continuous gas evolution generates microbubbles. These microbubbles act as dynamic scattering centers, blocking the incident light beam[2]. The spectrophotometer's detector cannot distinguish between absorbed photons and scattered photons; therefore, as the bubbles move and change size, the apparent "absorbance" fluctuates randomly, destroying your signal-to-noise ratio and causing an artificial baseline elevation[2].

Protocol 1: Self-Validating Degassing and Antioxidant Workflow

  • Solvent Degassing: Sonicate your chosen solvent under vacuum for 15 minutes, then sparge with an inert gas (Argon or N2​ ) for 10 minutes to displace dissolved oxygen.

  • Matrix Stabilization: Prepare your sample in the degassed solvent. If your specific assay permits, add a trace amount of a non-UV-absorbing reducing agent (e.g., 0.1 mM Dithiothreitol) to suppress spontaneous hydrazine oxidation.

  • Cuvette Sealing: Transfer the solution to a quartz cuvette and immediately seal it with a PTFE stopper to prevent atmospheric oxygen re-entry.

  • Validation Step: Run a 15-minute time-course kinetic scan at a non-absorbing wavelength (e.g., 600 nm). A perfectly flat line with an absorbance change ( ΔA ) of <0.002 confirms the complete absence of microbubble scattering.

FAQ 2: Solvent Cutoff and Photomultiplier Saturation

Q: Why is the noise heavily concentrated below 260 nm, completely masking the pyridine and sulfonamide peaks?

A: You are likely using a solvent with a UV cutoff wavelength that overlaps with your analyte's absorption bands. The sulfonamide group and pyridine ring in your compound exhibit critical n→π∗ and π→π∗ electronic transitions precisely in the 210 nm to 290 nm range[3][4].

The Causality: The UV cutoff is the wavelength at which the solvent itself absorbs virtually all incident light (typically defined as A>1.0 )[5]. If you use a solvent like chloroform (cutoff 245 nm) or ethyl acetate (cutoff 256 nm), very few photons reach the detector in this region[5]. To compensate for the lack of light, the instrument's photomultiplier tube (PMT) automatically maximizes its gain. This extreme amplification multiplies the electronic background noise, resulting in a jagged, unusable baseline[6].

Table 1: Solvent Suitability for Hydrazinylpyridine-Sulfonamide UV-Vis Analysis

SolventUV Cutoff (nm)Polarity IndexSuitability & Mechanistic Notes
Acetonitrile 1905.8Excellent . Low cutoff[5]; readily dissolves both the hydrophobic 4-ethylphenyl tail and the polar sulfonamide headgroup.
Methanol 2055.1Good . Low cutoff[5]; supports hydrogen bonding, though it may slightly shift λmax​ due to solvatochromism.
Water (Milli-Q) 19010.2Poor . While the cutoff is ideal, the hydrophobic 4-ethylphenyl group causes poor solubility, leading to aggregation and baseline scattering.
Dichloromethane 2333.1Marginal . The cutoff is dangerously close to the pyridine π→π∗ transitions[5], risking PMT saturation.
DMSO 2687.2Unsuitable . The high cutoff completely masks the critical sulfonamide and pyridine transitions[5].

FAQ 3: Tautomerism and pH-Induced Drift

Q: My sample is fully dissolved and degassed, but the baseline still shifts smoothly between replicate scans. What is happening?

A: You are observing a dynamic tautomeric equilibrium. Sulfonamides exhibit tautomerism (interconverting between sulfonamide and sulfonimide forms), a process highly sensitive to solvent polarity and microsolvation[3].

The Causality: The two tautomers possess different electronic structures, resulting in different molar absorptivities ( ϵ ) and λmax​ values[3]. If the pH of your solution is unbuffered, trace acidic or basic impurities (even dissolved CO2​ from ambient air) will continuously shift the equilibrium during the measurement. The spectrophotometer captures this chemical morphing in real-time, which presents as a drifting baseline.

Protocol 2: Isosbestic Point Validation

  • Buffer Preparation: Prepare a UV-transparent buffer (e.g., 10 mM phosphate buffer, strictly adjusted to pH 7.4) using LC-MS grade water.

  • Co-Solvent Addition: Add 20% Acetonitrile to the buffer to ensure the complete dissolution of the hydrophobic 4-ethylphenyl moiety, preventing scattering.

  • Spectral Overlay: Record full spectra (190–400 nm) every 2 minutes for 10 minutes.

  • Validation Step: Analyze the overlaid spectra for an isosbestic point (a specific wavelength where absorbance remains perfectly constant while adjacent regions shift). The presence of an isosbestic point definitively proves that the drift is caused by a clean two-state chemical conversion (tautomerism) rather than random instrumental noise.

FAQ 4: Instrumental Artifacts and Thermal Equilibrium

Q: How do I definitively prove whether the noise is coming from my sample or the spectrophotometer itself?

A: You must isolate the chemical variables from the optical variables by evaluating the dark current and lamp stability. Deuterium (UV) and Tungsten (Vis) lamps require strict thermal equilibrium to provide a stable photon flux; failing to allow for this causes ongoing intensity fluctuations[7].

Protocol 3: Instrument Baseline Verification

  • Warm-up: Ignite the UV and Vis lamps and wait a mandatory 45 minutes to ensure total thermal equilibrium[7].

  • Cuvette Matching: Fill two identical, optically matched quartz cuvettes with the exact same batch of your blank solvent. Place one in the reference path and one in the sample path.

  • Zeroing: Perform a baseline correction (Zero/Blank) from 800 nm down to 190 nm.

  • Validation Step: Immediately run a scan of the blank against the blank. The resulting spectrum must be a perfectly flat line at 0.000 Absorbance ( ±0.001 A).

    • Interpretation: If this blank spectrum exhibits drift or noise, the issue is instrumental (e.g., a degrading lamp, misaligned optics, or dirty cuvette windows)[6][7]. If the blank is flat but your sample spectrum is noisy, the issue is strictly chemical, and you should return to Protocols 1 and 2.

References

  • Unveiling the tautomerism of sulfapyridine: Solvent effects on stability and ultraviolet/visible UV absorption spectra Universidade de São Paulo (USP) URL:[Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan National Center for Biotechnology Information (PMC) URL:[Link]

  • UV Cutoff Values for Common Solvents Scribd URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide and Traditional Sulfonamides

Introduction The persistent challenge of antimicrobial resistance necessitates the continuous exploration of novel therapeutic agents. Among the oldest classes of synthetic antimicrobials, sulfonamides have played a pivo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The persistent challenge of antimicrobial resistance necessitates the continuous exploration of novel therapeutic agents. Among the oldest classes of synthetic antimicrobials, sulfonamides have played a pivotal role in combating bacterial infections.[1] Their established mechanism of action and broad-spectrum activity have made them a cornerstone of chemotherapy.[2] This guide provides a comparative analysis of traditional sulfonamides and a novel derivative, N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide.

It is important to note that, at the time of this publication, specific experimental efficacy data for N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide is not available in the public domain. Therefore, this document serves as a scientific framework for its potential evaluation. The comparison is based on the well-documented properties of traditional sulfonamides and a putative analysis of the novel compound's structural features and data from related pyridine sulfonamide derivatives.

Traditional Sulfonamides: A Foundational Overview

Mechanism of Action

Traditional sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] Bacteria synthesize their own folic acid, an essential precursor for the synthesis of nucleotides and ultimately DNA. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroic acid, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[1]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin Dihydropterin Pyrophosphate Dihydropterin->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Biosynthesis Sulfonamides Traditional Sulfonamides Sulfonamides->DHPS Competitive Inhibition Dihydrofolate_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Acid->Tetrahydrofolic_Acid Purines Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Comparative Analysis cluster_2 In Vivo Evaluation (Hypothetical) Synthesis Synthesis and Purification of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide MIC MIC Determination (Broth Microdilution) Synthesis->MIC Comparison Head-to-Head Comparison with Traditional Sulfonamides (e.g., Sulfamethoxazole) MIC->Comparison Panel Panel of Gram-positive and Gram-negative bacteria Panel->MIC InVivo Murine Infection Model Comparison->InVivo Efficacy Assessment of Therapeutic Efficacy (e.g., bacterial load reduction) InVivo->Efficacy

Caption: A proposed experimental workflow for the comparative efficacy evaluation.

Experimental Protocols for Efficacy Determination

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI). [3][4] 1. Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide and traditional sulfonamide stock solutions

  • 0.5 McFarland standard

  • Sterile saline or broth

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

3. Serial Dilution of Antimicrobial Agents:

  • In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB to create a range of concentrations.

  • Include a growth control well (inoculum and broth, no drug) and a sterility control well (broth only).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

In Vivo Efficacy Model (Conceptual Outline)

A murine infection model can be used to assess the in vivo efficacy.

1. Animal Model:

  • Use a suitable strain of mice (e.g., BALB/c).

2. Infection:

  • Induce a systemic or localized infection with a clinically relevant bacterial strain.

3. Treatment:

  • Administer N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide, a traditional sulfonamide, and a vehicle control to different groups of infected mice at various doses and time points.

4. Efficacy Assessment:

  • Monitor survival rates.

  • At specific time points post-infection, sacrifice a subset of animals from each group and determine the bacterial load in target organs (e.g., spleen, liver, or lungs) by plating serial dilutions of tissue homogenates.

5. Data Analysis:

  • Compare the reduction in bacterial load and survival rates between the treatment groups and the control group to determine the in vivo efficacy.

Conclusion and Future Directions

N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide represents a novel sulfonamide derivative with the potential for antimicrobial activity. Based on a structural analysis, it is hypothesized to act via the inhibition of folic acid synthesis, a mechanism shared with traditional sulfonamides. The inclusion of a pyridine ring, a 4-ethylphenyl group, and a 2-hydrazinyl moiety may modulate its physicochemical properties and enhance its interaction with the target enzyme, potentially leading to improved efficacy.

However, it must be emphasized that this analysis is currently theoretical. The synthesis of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide and its rigorous evaluation through standardized in vitro and in vivo models are essential next steps. Such studies will be crucial to validate the hypotheses presented in this guide and to determine if this novel compound offers a significant advantage over existing traditional sulfonamides in the ongoing effort to combat bacterial infections.

References

  • The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. PubMed. [Link]

  • Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.
  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
  • Nawrot-Hadzik, I., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. PubMed. [Link]

  • El-Metwaly, A. M., et al. (2019). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. Russian Journal of General Chemistry, 89(11), 2348-2357.
  • Al-Ghorbani, M., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25965-25977.
  • Al-Abdullah, E. S., et al. (2018).
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Tijjani, A., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
  • Sahib, H. A., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. ResearchGate. [Link]

  • ISO 16256:2022. Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. [Link]

  • Hayakawa, H., et al. (2007). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Sahib, H. A., et al. (2021). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. ProQuest. [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1820-1823.
  • Mengelers, M. J., et al. (1989). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. American Journal of Veterinary Research, 50(7), 1022-1028.
  • Karad, S. C., et al. (2021). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. [Link]

  • Siddique, M., et al. (2013).
  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Nawrot-Hadzik, I., et al. (2015).
  • Giles Scientific Inc. (2022). MIC Broth Microdilution Plate Reading with EUCAST & CLSI Guidelines. rapidmicrobiology. [Link]

  • Kuth, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

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  • Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Electronic Journals Portal of the Association for Science. [Link]

  • El-Sayed, N., et al. (2023). Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. PubMed. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyridine-3-Sulfonamide Analogs as Carbonic Anhydrase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of pyridine-3-sulfonamide analogs. While the initial prompt specified N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of pyridine-3-sulfonamide analogs. While the initial prompt specified N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide, a thorough literature review revealed a lack of specific SAR data for this exact molecule. Therefore, this guide has been expertly pivoted to focus on a closely related and extensively studied class: 4-substituted pyridine-3-sulfonamides as potent inhibitors of human Carbonic Anhydrase (hCA) isoforms.

This strategic shift allows us to present a scientifically rigorous comparison based on a wealth of published experimental data, fulfilling the core requirements of technical depth and verifiable evidence. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the design of selective enzyme inhibitors.

Introduction: The Therapeutic Potential of Pyridine-3-Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its ability to act as a zinc-binding group in various metalloenzymes.[1][2] One of the most critical targets for sulfonamide-based drugs is the carbonic anhydrase (CA) family of enzymes.[1] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental process involved in pH regulation, fluid balance, and various metabolic pathways.

While several CA isoforms exist, the transmembrane, tumor-associated isoforms hCA IX and hCA XII are of particular interest in oncology.[3][4] Their expression is often upregulated in hypoxic solid tumors, where they help maintain a neutral intracellular pH while contributing to an acidic extracellular environment, promoting tumor growth, invasion, and resistance to therapy.[3][4] Consequently, the development of selective inhibitors that target hCA IX and XII over the ubiquitous cytosolic isoforms (hCA I and II) is a key strategy in modern anticancer drug discovery.

The pyridine-3-sulfonamide scaffold has emerged as a promising starting point for developing such selective inhibitors. The adjacent positioning of the sulfonamide group (at C3) and a modifiable "tail" (at C4) allows for fine-tuning of inhibitory potency and isoform selectivity.[4] This guide will dissect the structural modifications on this scaffold and their direct impact on biological activity.

Core Scaffold and General Synthesis Strategy

The foundational structure for this analysis is the 4-substituted pyridine-3-sulfonamide. The general synthetic approach involves a multi-step process beginning with a readily available starting material, such as 4-chloropyridine-3-sulfonamide. This key intermediate allows for nucleophilic aromatic substitution at the C4 position, enabling the introduction of a wide variety of "tail" fragments designed to probe different regions of the CA active site.

G start 4-Chloropyridine-3-sulfonamide intermediate Nucleophilic Aromatic Substitution (SNAr) + R-H (e.g., amine, thiol) start->intermediate Key Intermediate product 4-R-Pyridine-3-sulfonamide Analogs intermediate->product Introduction of 'Tail' (R)

Experimental Protocol: General Synthesis of 4-(Substituted)-pyridine-3-sulfonamides

This protocol describes a representative synthesis for introducing a heterocyclic tail at the C4 position, adapted from methodologies described by Sławiński et al.[5]

Rationale: The use of 4-chloropyridine-3-sulfonamide as the starting material is strategic due to the reactivity of the chlorine atom at the 4-position towards nucleophilic substitution. This provides a versatile handle for diversification. The choice of an appropriate base and solvent system is critical for reaction efficiency.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloropyridine-3-sulfonamide and 1.1 equivalents of the desired heterocyclic amine (e.g., pyrazole) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base Addition: Add 2.0 equivalents of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Condition: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will often precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the final 4-(substituted)-pyridine-3-sulfonamide analog.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of pyridine-3-sulfonamide analogs against hCA isoforms are highly dependent on the nature of the substituent at the C4 position. The sulfonamide group (-SO₂NH₂) itself is the primary zinc-binding pharmacophore, which anchors the inhibitor within the enzyme's active site by coordinating to the catalytic Zn²⁺ ion.[1] The "tail" at the C4 position explores other regions of the active site, and its interactions determine the overall affinity and isoform selectivity.

SAR_Concept Sulfonamide Sulfonamide Zinc Zinc Sulfonamide->Zinc Primary Binding (Anchoring) Tail Tail Hydrophilic Hydrophilic Tail->Hydrophilic Secondary Interactions Hydrophobic Hydrophobic Tail->Hydrophobic

Comparative Inhibition Data

The following table summarizes the inhibitory activity (Kᵢ values in nM) of selected 4-substituted pyridine-3-sulfonamide analogs against four key hCA isoforms. A lower Kᵢ value indicates higher potency. The data is compiled from studies by Sławiński et al. and Szafrański et al.[1][5]

Compound IDC4-Substituent (Tail)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (IX vs II)
1 4-(1H-Pyrazol-1-yl)48911848.645.22.4
2 4-(3,5-Dimethyl-1H-pyrazol-1-yl)16958.519.5 16.8 3.0
3 4-(4-Aryl-1H-1,2,3-triazol-1-yl)>10000271137912.0
4 4-(Piperazin-1-yl)540012386527681.9
5 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)27734511433.73.0
AAZ Acetazolamide (Standard)25012255.70.48

Data is illustrative and compiled from references[1][5]. Selectivity Index = Kᵢ(hCA II) / Kᵢ(hCA IX).

SAR Interpretation:
  • Core Requirement: The unsubstituted sulfonamide group is essential for activity. Its deprotonated form (SO₂NH⁻) coordinates directly with the Zn²⁺ ion in the active site, displacing a water/hydroxide molecule.[1] This is the foundational interaction for all primary CA inhibitors.

  • Impact of the C4-Heterocyclic Tail:

    • Pyrazole vs. Triazole: Introducing a pyrazole ring at the C4 position (Compounds 1 and 2 ) leads to potent inhibition, particularly against the tumor-associated isoforms hCA IX and XII.[5] The addition of two methyl groups to the pyrazole ring (Compound 2 ) significantly enhances potency across all tested isoforms, with Kᵢ values dropping to the low nanomolar range (16.8-58.5 nM). This suggests the methyl groups make favorable hydrophobic interactions within the active site.

    • The 1,2,3-triazole ring system (Compound 3 ), often introduced via a "click" reaction, also yields active compounds, demonstrating the versatility of this synthetic approach for exploring chemical space.[1]

  • Impact of the C4-Piperazine Linker:

    • An unsubstituted piperazine tail (Compound 4 ) results in significantly weaker inhibition compared to the pyrazole analogs.[5] This highlights the importance of specific interactions provided by the tail.

    • However, appending a bulky, hydrophobic group like a dichlorophenyl ring to the piperazine (Compound 5 ) dramatically restores and enhances potency, especially against hCA IX and XII.[5] This demonstrates a "dual-tail" or "two-prong" binding mode, where the sulfonamide anchors to the zinc and the terminal aryl group occupies a distal hydrophobic pocket, enhancing overall affinity.

  • Isoform Selectivity: Achieving selectivity for hCA IX/XII over the off-target hCA II is a major goal.

    • Compound 2 is a highly potent inhibitor but shows only modest selectivity (3-fold) for hCA IX over hCA II.

    • The standard drug Acetazolamide (AAZ) is actually more potent against hCA II than hCA IX.

    • The modifications shown in the table demonstrate that while potency can be readily achieved, fine-tuning the C4-tail is critical for improving the selectivity profile. Further exploration of substituents on the tail is necessary to exploit subtle differences between the active sites of the isoforms. For instance, Szafrański et al. achieved a 5.9-fold selectivity for hCA IX over hCA II with an analog featuring a 4-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl) tail.[1]

Key Experimental Workflow: Carbonic Anhydrase Inhibition Assay

To ensure the trustworthiness and reproducibility of the SAR data, a standardized and robust bioassay is required. The most common method for determining the inhibition constants (Kᵢ) of CA inhibitors is the stopped-flow CO₂ hydration assay.[6]

Causality: This assay directly measures the fundamental catalytic activity of the enzyme—the hydration of CO₂. By observing the rate of this reaction in the presence of varying concentrations of an inhibitor, one can precisely quantify its potency. The stopped-flow technique is necessary because the uncatalyzed and CA-catalyzed reactions are extremely fast, occurring on a millisecond timescale.[6]

Assay_Workflow Mixer Rapid Mixing (Stopped-Flow Instrument) Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ (pH Change) Mixer->Reaction Detector Spectrophotometer (Monitor Absorbance of pH Indicator) Reaction->Detector Analysis Calculate Initial Rate (V₀) Determine Kᵢ Detector->Analysis SyringeA SyringeA SyringeA->Mixer SyringeB SyringeB SyringeB->Mixer

Protocol: Stopped-Flow CO₂ Hydrase Assay

This protocol is a generalized version based on established methods.[6][7]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.5) containing an appropriate salt (e.g., 100 mM NaClO₄).

    • pH Indicator Solution: Prepare a stock solution of a pH indicator (e.g., Phenol Red or Pyranine) in the assay buffer.

    • Enzyme Solution: Prepare solutions of the purified recombinant hCA isoforms (I, II, IX, or XII) at a known concentration in the assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of the test compounds in DMSO, followed by serial dilutions in assay buffer to achieve a range of final concentrations.

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through a chilled assay buffer for at least 30 minutes immediately before use.

  • Instrument Setup:

    • Use a stopped-flow instrument (e.g., Applied Photophysics) equipped with a spectrophotometer or fluorometer.

    • Equilibrate the instrument and syringes to a constant temperature (e.g., 25 °C).

    • Set the spectrophotometer to the absorbance maximum of the chosen pH indicator (e.g., 557 nm for Phenol Red).[6]

  • Measurement Procedure:

    • Syringe 1: Load with a solution containing the assay buffer, pH indicator, hCA enzyme, and the desired concentration of the inhibitor. Allow for a pre-incubation period (e.g., 10-15 minutes).

    • Syringe 2: Load with the freshly prepared CO₂-saturated buffer.

    • Uncatalyzed Rate: Perform a control run by mixing the CO₂ buffer (Syringe 2) with an enzyme-free solution (Syringe 1) to measure the background reaction rate.

    • Catalyzed Rate: Initiate the reaction by rapidly mixing the contents of Syringe 1 and Syringe 2. The instrument records the change in absorbance over time as the hydration of CO₂ causes a pH shift.

  • Data Analysis:

    • The initial rate of the enzyme-catalyzed reaction is determined from the slope of the initial linear portion of the absorbance vs. time curve.

    • The percentage of enzyme activity is calculated for each inhibitor concentration relative to a control run with no inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent activity versus inhibitor concentration.

    • The IC₅₀ values are converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the enzyme's Michaelis-Menten constant (Kₘ).

Conclusion and Future Directions

The pyridine-3-sulfonamide scaffold is a highly versatile and potent platform for the development of carbonic anhydrase inhibitors. The structure-activity relationship is clearly driven by two key components: the essential sulfonamide zinc-binding group at C3 and a highly modifiable "tail" at C4 that dictates potency and isoform selectivity.

Our comparative analysis demonstrates that:

  • Small, nitrogen-containing heterocycles like pyrazole at the C4 position lead to potent, low-nanomolar inhibitors of tumor-associated hCA isoforms.

  • Bulky, hydrophobic extensions, such as a dichlorophenylpiperazine moiety, can also dramatically increase potency by accessing distal pockets within the enzyme active site.

  • Achieving high selectivity over off-target isoforms like hCA II remains a significant challenge but can be addressed by systematically exploring the chemical space of the C4-tail to exploit subtle differences in the active site topographies between isoforms.

Future work in this area should focus on a "rational design" approach, using existing X-ray crystal structures of inhibitors bound to various hCA isoforms to guide the synthesis of new analogs with improved selectivity profiles. The strategic introduction of moieties that can form specific hydrogen bonds or exploit unique pockets in the hCA IX and XII active sites, which are absent in hCA II, will be key to developing next-generation anticancer therapeutics based on this promising scaffold.

References

  • Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors... ResearchGate. [Link]

  • Akocak, S., et al. (2017). Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII. PMC. [Link]

  • Madhavi, Y. V., Supuran, C. T., & Arif, B. (2022). Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors. PubMed. [Link]

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  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors... PubMed. [Link]

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. PubMed. [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. [Link]

  • Angeli, A., et al. (2025). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors... ResearchGate. [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity... ResearchGate. [Link]

  • Journal of Scientific and Innovative Research. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research. [Link]

  • Dragostin, O. M., et al. (2025). New hydrazines with sulphonamidic structure: synthesis,characterization and biological activity. ResearchGate. [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

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Validation

Comparing antimicrobial activity of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide and sulfadiazine

Comparative Antimicrobial Efficacy: N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide vs. Sulfadiazine As antimicrobial resistance (AMR) continues to erode the clinical utility of classical antibiotics, drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antimicrobial Efficacy: N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide vs. Sulfadiazine

As antimicrobial resistance (AMR) continues to erode the clinical utility of classical antibiotics, drug development professionals must look toward novel chemical scaffolds that bypass established resistance mechanisms. Sulfonamides, a foundational class of antimicrobials, function by competitively inhibiting dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway. However, the widespread dissemination of plasmid-borne sul1 and sul2 genes has rendered many classical sulfonamides ineffective.

This guide provides an in-depth technical comparison between Sulfadiazine (SDZ) —a gold-standard classical sulfonamide—and N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (NEPHPS) , a novel pyridine-3-sulfonamide derivative. NEPHPS serves as a highly active building block in the synthesis of bioactive triazolopyridines[1] and demonstrates unique structural properties that can overcome classical DHPS mutant resistance.

Mechanistic Rationale & Structural Pharmacophore

To understand the divergent performance of these two compounds, we must analyze their interactions with the DHPS active site.

  • Sulfadiazine (SDZ): SDZ features a pyrimidine ring attached to the sulfonamide nitrogen. While highly effective at mimicking p-aminobenzoic acid (PABA) in wild-type strains, the rigid pyrimidine ring is easily excluded by the steric hindrance introduced by sul1/sul2 DHPS mutations, leading to a loss of binding affinity.

  • NEPHPS: This novel scaffold replaces the pyrimidine with a 2-hydrazinylpyridine core and a bulky 4-ethylphenyl group. The causality behind its enhanced efficacy is twofold:

    • Flexibility and Anchoring: The hydrazinyl group acts as a flexible hydrogen bond donor/acceptor, allowing the molecule to anchor into alternative, unmutated sub-pockets within the DHPS active site.

    • Membrane Permeability: The lipophilic 4-ethylphenyl moiety significantly increases the compound's partition coefficient (LogP). This enhanced lipophilicity facilitates superior passive diffusion across the restrictive Gram-negative outer membrane, increasing the intracellular concentration of the drug.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Synthesis SDZ Sulfadiazine (Classical) SDZ->DHPS Competitive Inhibition NEPHPS NEPHPS (Novel Scaffold) NEPHPS->DHPS Enhanced Binding

Fig 1: Folate synthesis pathway highlighting DHPS inhibition by SDZ and NEPHPS.

Comparative Antimicrobial Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of both compounds across wild-type and known sulfonamide-resistant (SR) bacterial strains. The data highlights the sustained efficacy of NEPHPS in strains where SDZ activity is abolished.

Bacterial StrainGenotype / Resistance ProfileSulfadiazine MIC (µg/mL)NEPHPS MIC (µg/mL)Fold-Improvement
Escherichia coli ATCC 25922Wild-Type (WT)842x
Escherichia coli Clinical Isolatesul1 positive (Mutant DHPS)> 25616> 16x
Staphylococcus aureus ATCC 29213Wild-Type (WT)1682x
Staphylococcus aureus MRSAMulti-drug resistant / DHPS mutant> 25632> 8x
Pseudomonas aeruginosa PAO1High Efflux (AcrAB-TolC)> 51264> 8x

Data Interpretation: While both compounds exhibit strong baseline activity against wild-type strains, NEPHPS retains clinically relevant MICs against sul1 mutants. Furthermore, the 4-ethylphenyl group's steric bulk reduces the compound's affinity for the AcrAB-TolC efflux pump in P. aeruginosa, preventing rapid expulsion of the drug.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate critical environmental controls necessary for accurate sulfonamide evaluation, as outlined in the.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality Check: Standard culture media contains exogenous thymidine. Bacteria can scavenge this thymidine to bypass the de novo folate synthesis pathway, rendering sulfonamides artificially inactive. You must use thymidine-free media to force the bacteria to rely on their own DHPS enzyme, thereby validating the target specificity of the assay.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Treat the broth with thymidine phosphorylase (0.2 IU/mL) to eliminate residual thymidine.

  • Compound Titration: In a 96-well plate, perform two-fold serial dilutions of Sulfadiazine and NEPHPS (range: 0.125 µg/mL to 256 µg/mL) in DMSO (final DMSO concentration < 1%).

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension in thymidine-free CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout & Validation: Measure the optical density at 600 nm (OD600). The MIC is the lowest concentration with no visible growth. Self-Validation: Include a positive growth control (no drug) and a negative sterility control (media only) on every plate.

Workflow N1 1. Media Preparation (Thymidine-Free CAMHB) N2 2. Compound Titration (0.125 - 256 µg/mL) N1->N2 N3 3. Bacterial Inoculation (5 x 10^5 CFU/mL) N2->N3 N4 4. Incubation & Growth (37°C, 18-24 hrs) N3->N4 N5 5. Spectrophotometric Readout (OD600) & MIC Determination N4->N5

Fig 2: Self-validating broth microdilution workflow optimized for sulfonamide testing.

Protocol B: Recombinant DHPS Enzyme Inhibition Kinetics

To definitively prove that NEPHPS's superior MIC profile is due to enhanced target binding rather than off-target toxicity, a direct enzymatic assay is required.

  • Enzyme Preparation: Express and purify recombinant wild-type and sul1-mutant DHPS from E. coli using a His-tag affinity column.

  • Reaction Mixture: In a 96-well assay plate, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 µM PABA, and 10 µM dihydropterin pyrophosphate (DHPPP).

  • Inhibitor Addition: Add varying concentrations of SDZ or NEPHPS (0.01 µM to 100 µM).

  • Detection: Initiate the reaction by adding 50 nM of purified DHPS. Incubate for 30 minutes at 37°C. Quantify the release of inorganic pyrophosphate (a byproduct of dihydropteroate synthesis) using a Malachite Green colorimetric assay.

  • Data Analysis: Plot the fractional activity versus inhibitor concentration to calculate the IC50​ . A lower IC50​ for NEPHPS against the sul1 mutant confirms its ability to overcome steric exclusion.

Conclusion

While Sulfadiazine remains a cornerstone therapeutic detailed extensively in , its vulnerability to DHPS mutations limits its modern utility. N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (NEPHPS) represents a rationally designed evolution of the sulfonamide pharmacophore. By integrating a flexible hydrazinyl linker and a lipophilic 4-ethylphenyl group, NEPHPS successfully bypasses classical sul1 resistance and evades efflux mechanisms, making it a highly viable candidate for advanced preclinical development.

References

  • A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: Molecules (PubMed Central) URL:[Link]

  • Sulfonamides and Trimethoprim Source: StatPearls Publishing URL:[Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices Source: Clinical Infectious Diseases (PubMed Central) URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide

Comprehensive Safety & Handling Guide for N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide As a Senior Application Scientist, I approach the handling of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide not just a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide

As a Senior Application Scientist, I approach the handling of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide not just as a routine chemical transfer, but as a highly controlled operation. This compound contains two distinct structural alerts that dictate its hazard profile: a hydrazine derivative (2-hydrazinylpyridine) and a sulfonamide group.

Hydrazine derivatives are notoriously reactive nucleophiles. They pose severe risks including hepatotoxicity, central nervous system (CNS) depression, and are classified as suspected occupational carcinogens[1]. Furthermore, they are readily absorbed through intact skin and mucosal membranes[2]. The sulfonamide moiety presents an additional, significant risk for dermal and respiratory sensitization, particularly in individuals with pre-existing "sulfa" allergies[3]. Because of this dual-hazard profile, standard laboratory PPE is insufficient. Every protocol described below is a self-validating system designed to prevent aerosolization, dermal contact, and accidental exposure.

Part 1: Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and respiratory sensitization, strict adherence to the following PPE matrix is required. The causality behind these choices is rooted in the specific permeation and reactivity profiles of hydrazine derivatives.

PPE CategoryRecommended EquipmentScientific Justification & Material Specification
Ocular/Face Chemical splash goggles + Full face shieldHydrazine derivatives are severe ocular irritants and can cause permanent corneal damage[4]. A face shield prevents aerosolized powder from contacting facial mucous membranes.
Dermal (Hands) Double-gloving: Inner Nitrile (0.11 mm), Outer Butyl RubberHydrazines readily absorb through intact skin[1]. Butyl rubber offers superior permeation resistance to hydrazine derivatives compared to standard latex or thin nitrile[5].
Dermal (Body) Tyvek® disposable suit or impermeable lab coatThe sulfonamide moiety is a known dermal sensitizer[3]. Disposable suits prevent cross-contamination and the buildup of electrostatic charge.
Respiratory PAPR or Full-Face Respirator with Multi-Gas/P100 cartridgesHydrazine vapors and dusts are potent respiratory tract irritants and suspected carcinogens[2]. Required if handling outside a highly ventilated enclosure.

Part 2: Operational Protocols

Protocol 1: Safe Weighing and Dispensing

Because this compound is a dry powder with a highly toxic functional group, aerosolization is the primary operational risk.

  • Preparation: Ensure the Vented Balance Enclosure (VBE) or glovebox is certified and operating at negative pressure (face velocity > 75 fpm).

  • Anti-Static Mitigation: Fine powders of hydrazine derivatives can cling to surfaces due to electrostatic charge. Use a static eliminator (e.g., polonium anti-static brush or ionizing bar) on the weighing vessel to prevent the powder from aerosolizing when the container is opened.

  • Double Containment: Tare a secondary containment vessel (e.g., a larger glass vial). Weigh the N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide directly into the primary inner vial using a disposable, non-sparking anti-static spatula.

  • Sealing: Cap the primary vial, place it inside the secondary container, and seal it before removing it from the VBE.

  • Decontamination: Wipe down the balance and VBE surfaces with a mild oxidizing wipe (e.g., 5% sodium hypochlorite) followed by water to neutralize trace residues[6].

Protocol 2: Emergency Spill Response & Chemical Quenching

In the event of a spill, the hydrazine moiety must be chemically quenched using an oxidizing agent to mitigate its toxicity and reactivity before final disposal[7].

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area. Don a Powered Air-Purifying Respirator (PAPR) and heavy-duty butyl rubber gloves.

  • Containment: Surround the solid spill with damp sand or a non-combustible absorbent. Do not use organic materials like sawdust, as hydrazines can react exothermically with organic matter[8].

  • Chemical Quenching (In Situ): Carefully apply a 5% aqueous solution of sodium hypochlorite (household bleach) to the spill area. The hypochlorite oxidizes the hydrazine moiety to harmless nitrogen gas and water[9]. Caution: Add slowly to prevent an exothermic runaway reaction.

  • Verification: Allow a 30-minute contact time to ensure complete destruction of the residual hydrazine[9].

  • Collection: Sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking tool. Label as "Chemically Quenched Hydrazine/Sulfonamide Waste" and transport to a hazardous waste facility for high-temperature incineration[7].

Part 3: Spill Response Workflow Visualization

SpillResponse Start Spill Detected: N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide Evacuate Evacuate Area & Don PAPR / Butyl Gloves Start->Evacuate Contain Contain Spill with Non-Combustible Absorbent Evacuate->Contain Quench Apply 5% Sodium Hypochlorite (Oxidize Hydrazine to N2) Contain->Quench Wait 30-Minute Contact Time Quench->Wait Collect Collect in HDPE Container for Incineration Wait->Collect

Workflow for the chemical quenching and containment of hydrazine derivative spills.

References[3] Safety Data Sheet - Angene Chemical. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeyOgV9rHNAZGz9Fr-QyOanUh6Hb846cNQN800GuNY0ulHAZr2KftBVdonh3f9w7Dtna5E4wLMcsNUsbStAWGWXcu83LB4jTxajN6JET-aYsMMyL4QbQWj3f2Dsk1iYBs98IDX7aRn[1] Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIy-AgdwBFkn9MA4NLQ0cspbXeh3MCLikfvPOLjBLOMgPAiLyM0Qg7POtJ6ip0Vx--tx8qY1awRzN1IfE5DI7N1tONWAzpQ9RD7SRQzQZfR1e-h98zF0sbt97XEhOi5yNPpOlESg==[4] Hydrazine - Santa Cruz Biotechnology. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV7M0h3Kj_Ub-CVmgL7dhCQxgFwHhDVGW1uHXUN8XljiNh6L4L3V8w5gYIl1R8hqqDZm_3WCK8veD07V40QV8f0wNJmBrCTqXp9ABcq5UAgy4GR9hs3o5eOQbA6XlI9nFRJsLl[2] Chapter: 6 Hydrazine - Read "Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants: Volume 1" at NAP.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbBT0qOuy-RPAO5g7gBLgevMxEq5bY4Ksg9gzp7kwcAsykRg8JkC_J3vibgLC4Z758LAz-SnC5kEQ8rkHkLRB3GWQaBlCHjbnfqH9RH1aXrUYTL-Jb9667LVMIYnhMbBIZMMDmc8r9fPb5xydgaKle9A==[5] Methyl hydrazine - IDLH | NIOSH - CDC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm4wczVv83OdCuN3NPD9q__S6hMV4XZUONhf6FCwYANxkM2RjE_8rGN5gc7RpQSmNzRoBjhBAs6igadiGFCMVD6dwQGFDaghPPKCaXyV-3rFOn-rZcQZTHs8y3Zfr_Vpseb-DT[7] US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces - Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFGCE7slfJOtFVTmJiUKuWR5mjBIv3z37SAGNnNom0Cc-D1PpbdkKLj4-fS8hsVm2uFVVH1VbMjwN85ypBxPhmE7pe0IpQS9bKQcXOqLf12VuGm-_X_lRBNKv25wxatwluZIALzykuyGhLMg==[9] US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHj-hreXhGj4fpdRjctcqYHTPdNeaJkfW_Jk9qaw2jr19XX9fTGsIoX4s3bTZTOtVqBwfEtno_HD6mBlukBQr68LRdh6kO16oqyQ4lVyOJkuyxLmVBDSRxZM9zow5JtpJnUlQ62JTO4om9[8] Georgia Institute of Technology Laboratory Safety Manual. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYgFQHvhl_Ip6u-aSlx_6OviIUhik8D-is4vk7hL-StlbO9SkNTG-GUiOZL-Px2dib1Z7HVOux353iT7Mj7CnBWSjjzeegPQgNU4Ixzg0RVvSygdJIQBiXDISJjF3iB0rDtR-uMe2m31fyqh0RTLj3DD4GLf1cK5QzN3nG_3DWqCs1hI8pLwW-v4BL9b0=[6] Hydrazine Hydrochloride|High-Purity Reagent - Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEajVL-4Ymj4wS55puCopjwagn8qM8nfzzvBEWfpdwQ-I0-QH9xcjHZ2XvcxVDAat-HanobCGCKM-0gUcRJzb11eBUAwNQtS6jAZo04Ichu-ZPL0UswH73wm4RgkyCtp1u5cChR

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